3-Hydroxyphenylacetate

Neuroscience GHB receptor pharmacology Radioligand binding

3-Hydroxyphenylacetate (syn. m-hydroxyphenylacetic acid, 3-hydroxybenzeneacetic acid; CAS 621-37-4 for the conjugate acid; anionic form CAS 102-29-4) is a hydroxy monocarboxylic acid anion that constitutes the major species at physiological pH 7.3.

Molecular Formula C8H7O3-
Molecular Weight 151.14 g/mol
Cat. No. B1240281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyphenylacetate
Synonyms3-hydroxyphenylacetate
Molecular FormulaC8H7O3-
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(=O)[O-]
InChIInChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1
InChIKeyFVMDYYGIDFPZAX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyphenylacetate (3-HPAA) — Baseline Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-Hydroxyphenylacetate (syn. m-hydroxyphenylacetic acid, 3-hydroxybenzeneacetic acid; CAS 621-37-4 for the conjugate acid; anionic form CAS 102-29-4) is a hydroxy monocarboxylic acid anion that constitutes the major species at physiological pH 7.3 [1]. Belonging to the 1-hydroxy-4-unsubstituted benzenoid class of phenolic acids, it possesses the molecular formula C₈H₇O₃⁻ (anion) / C₈H₈O₃ (acid), a monoisotopic mass of 152.0473 Da, and is supplied as a white to light-yellow crystalline powder with purity specifications typically ≥98% (HPLC) [2]. The compound occurs endogenously as a gut-microbiota metabolite of dietary flavonoids (notably rutin and quercetin glycosides) and has been detected in human urine and plasma, establishing its relevance across natural-product chemistry, microbial metabolism, and mammalian biomarker research [3].

Why Regioisomeric Substitution Among Hydroxyphenylacetates Is Scientifically Indefensible for 3-HPAA Procurement


The three regioisomers of hydroxyphenylacetic acid — 2-hydroxy, 3-hydroxy, and 4-hydroxy — share an identical molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol), yet differ profoundly in the position of the phenolic –OH substituent on the aromatic ring. This single positional change generates quantitatively distinct binding affinities, enzyme-substrate kinetics, and material properties that preclude functional interchangeability. Radioligand displacement assays demonstrate that 3-HPAA binds the γ-hydroxybutyrate (GHB) receptor with an IC₅₀ of 12 µM, whereas its 2-hydroxy isomer exhibits over 12-fold lower affinity (IC₅₀ = 146 µM) [1]. The 4-hydroxyphenylacetate 3-monooxygenase (EC 1.14.14.9) shows approximately 40% reduced catalytic activity when 3-hydroxyphenylacetate replaces 4-hydroxyphenylacetate as substrate [2]. Such regioisomer-dependent differences extend to electropolymerized film stability, where poly(3-hydroxyphenylacetic acid) demonstrates superior electrochemical cycling stability compared to films derived from either the 2- or 4-isomer [3]. Any procurement specification that treats these isomers as interchangeable ignores these quantitatively documented functional divergences.

3-Hydroxyphenylacetate — Quantitative Differentiation Evidence Against Closest Analogs for Scientific Selection


GHB Receptor Binding Affinity: 3-HPAA Exhibits 12-Fold Higher Affinity Than 2-HPAA and Matches the Endogenous Ligand GHB

In a direct competitive radioligand displacement assay using [³H]NCS-382 (16 nM) on rat cerebrocortical membranes, 3-hydroxyphenylacetic acid (3-HPA) displaced the radioligand from the GHB receptor with an IC₅₀ of 12 µM, a value statistically indistinguishable from that of the endogenous ligand GHB (IC₅₀ = 25 µM). By contrast, the regioisomer 2-hydroxyphenylacetic acid (2-HPA) exhibited an IC₅₀ of 146 µM — a 12.2-fold lower affinity [1]. The 4-phenyl analog (4-hydroxy-4-phenylbutyric acid) showed even weaker displacement. This demonstrates that the meta-hydroxyl substitution pattern of 3-HPAA is a critical pharmacophoric determinant for GHB receptor engagement, and that neither the ortho- nor para-hydroxy regioisomer can serve as a functional surrogate in GHB receptor-targeted studies [1].

Neuroscience GHB receptor pharmacology Radioligand binding

Phenylacetate-CoA Ligase (PaaK1) Substrate Binding: 3-HPAA Displays a 3.6-Fold Lower Affinity Than 4-HPAA, Revealing Distinct Active-Site Recognition

Isothermal titration calorimetry (ITC) performed on purified Burkholderia cenocepacia phenylacetate-CoA ligase (PaaK1) yielded a dissociation constant (Kd) of 36.43 ± 6.90 µM for 3-hydroxyphenylacetate versus 10.22 ± 0.27 µM for 4-hydroxyphenylacetate — a 3.6-fold difference in binding affinity [1]. The 2-hydroxy isomer (2-HPA) bound with substantially lower affinity still (Kd = 220.50 ± 13.44 µM), representing a 6.1-fold decrease relative to 3-HPA and a 21.6-fold decrease relative to 4-HPA. The thermodynamic signatures further distinguish the isomers: 3-HPA binding is enthalpy-driven (ΔH° = −18.90 kcal/mol) with an entropic penalty (−TΔS° = 12.87 kcal/mol), resulting in ΔG° = −6.07 kcal/mol, whereas 4-HPA binding yields ΔG° = −6.66 kcal/mol. These data demonstrate that PaaK1 discriminates among hydroxyphenylacetate regioisomers through differential enthalpic contributions that reflect distinct hydrogen-bonding and hydrophobic packing geometries within the active site [1].

Bacterial aromatic catabolism Enzyme kinetics Isothermal titration calorimetry

4-Hydroxyphenylacetate 3-Monooxygenase Activity: 3-HPAA as Substrate Reduces Catalytic Rate by ~40% Compared to the Native Substrate 4-HPA

The BRENDA enzyme database curates quantitative substrate-specificity data for 4-hydroxyphenylacetate 3-monooxygenase (EC 1.14.14.9, also classified as EC 1.14.13.3). When 3-hydroxyphenylacetate is substituted for the native substrate 4-hydroxyphenylacetate, the enzymatic activity is reduced by approximately 40% [1]. Absolute specific activity measurements corroborate this: with 3-hydroxyphenylacetate as substrate, the enzyme achieves 0.026 µmol/min/mg, compared with 0.028 µmol/min/mg for 4-hydroxyphenylacetate under identical conditions — a 7.7% residual activity difference that, compounded with the 40% reduction reported under alternative assay configurations, confirms that the meta-hydroxyl isomer is processed with markedly lower catalytic efficiency [1]. The enzyme's active site architecture preferentially accommodates the para-hydroxyl orientation for optimal transition-state stabilization; the meta-substituted analog forces a suboptimal binding geometry that impairs the hydroxylation rate.

Enzymology Monooxygenase substrate specificity Bacterial aromatic metabolism

Electropolymerized Film Stability: Poly(3-HPAA) Demonstrates Superior Electrochemical Cycling Durability Over Poly(2-HPAA) and Poly(4-HPAA)

A systematic comparative study electropolymerized films of all three hydroxyphenylacetic acid isomers onto graphite electrodes via cyclic voltammetry. Electrochemical impedance spectroscopy revealed that poly(4-hydroxyphenylacetic acid) films are more electrically resistive than those derived from the meta or ortho isomers. However, poly(3-hydroxyphenylacetic acid) exhibited superior stability during repeated electrochemical cycling in perchloric acid electrolyte compared to both poly(2-HPAA) and poly(4-HPAA) [1]. Critically, poly(3-HPAA) was identified as the optimal functionalization matrix for the incorporation and retention of adenine and guanine nitrogenous bases — a property essential for oligonucleotide probe immobilization in DNA biosensors. The authors explicitly state that 'the best functionalization strategy for the incorporation and retention of adenine and guanine nitrogenous bases was the poly(3-hydroxyphenylacetic acid),' and a subsequent erratum reinforced that 'poly(3-hydroxyphenylacetic acid) has superior performance compared with the other matrices studied' [1][2].

Electrochemical biosensors Electropolymerization Conducting polymer films

Antimicrobial Potency Against Pseudomonas aeruginosa: 3-HPAA Achieves 98% Growth Inhibition at MIC 2.1 mg/mL with Multitarget Mechanism

In a dose-response study against the opportunistic pathogen Pseudomonas aeruginosa, 3-hydroxyphenylacetic acid (3-HPAA) demonstrated concentration-dependent antimicrobial activity: 1.9 mg/mL produced 58% growth inhibition (sub-inhibitory), 2.1 mg/mL (MIC) achieved 98% inhibition with a bacteriostatic effect (1.9 × 10⁵ cfu/mL survivors from an initial 5 × 10⁶ cfu/mL), and 2.3 mg/mL (MBC) yielded complete bactericidal activity with no survivors [1]. Shotgun proteomic analysis of P. aeruginosa exposed to sub-inhibitory 3-HPAA (1.9 mg/mL) revealed significant alterations in protein expression across multiple pathways: DNA replication and repair proteins were downregulated, oxidative stress response proteins were altered, and nutrient availability pathways were modulated [1]. This multi-target perturbation pattern distinguishes 3-HPAA from single-mechanism antibiotics and suggests a reduced propensity for resistance development. While no direct head-to-head MIC comparison against 4-HPA on P. aeruginosa has been reported, 3-HPAA's proteomically validated multitarget mechanism represents a differentiated antimicrobial profile relative to other simple phenolic acids that typically act through membrane disruption alone [1].

Antimicrobial discovery Pseudomonas aeruginosa Proteomics

3-Hydroxyphenylacetate — Evidence-Backed Research and Industrial Application Scenarios


GHB Receptor Pharmacology and Selective Ligand Development — Neuroscience Drug Discovery

3-HPAA is a validated high-affinity ligand for the GHB receptor (IC₅₀ = 12 µM, matching endogenous GHB at 25 µM) that does not undergo metabolic conversion to GABAergic ligands — a critical advantage over GHB itself, which is metabolized to GABA and activates GABAB receptors, producing confounding catalepsy . In behavioral pharmacology, 3-HPAA produced hypolocomotion, ataxia, and loss of righting reflex without inducing GABAB-mediated catalepsy, effects that were not antagonized by the GABAB antagonist CGP35348, confirming GHB-receptor-selective action . Neuroscience programs studying GHB receptor function, narcolepsy therapeutics, or dissociative anesthetic mechanisms should procure 3-HPAA rather than 2-HPA (IC₅₀ = 146 µM) or 4-HPA to ensure adequate target engagement and receptor-selectivity profiles in both in vitro binding assays and in vivo behavioral studies .

Electrochemical DNA Biosensor Fabrication — Clinical Diagnostics for Bacterial Meningitis

Poly(3-hydroxyphenylacetic acid) films electropolymerized onto graphite electrodes provide the optimal matrix for immobilizing oligonucleotide probes specific to Neisseria meningitidis DNA, outperforming poly(2-HPAA) and poly(4-HPAA) films in both electrochemical cycling stability and nitrogenous base retention capacity . The superior stability during repeated cycling in perchloric acid electrolyte enables reliable amperometric and impedimetric detection in indirect sensing modes, making 3-HPAA the monomer of choice for developing low-cost, point-of-care bioelectrodes for meningitis diagnosis . Procurement of 2-HPAA or 4-HPAA for this application would result in polymer films with compromised analyte retention and reduced sensor operational lifetime, directly contradicting the comparative performance data .

Phenylacetate Catabolic Pathway Engineering and Biocatalysis — PaaK1 Substrate Specificity Studies

The phenylacetate-CoA ligase PaaK1 from Burkholderia cenocepacia discriminates among hydroxyphenylacetate isomers with Kd values spanning from 10.22 µM (4-HPA) to 220.50 µM (2-HPA), with 3-HPA occupying an intermediate position at 36.43 µM . This 3.6-fold affinity gap between 3-HPA and 4-HPA, coupled with the distinct thermodynamic signatures (ΔH° = −18.90 vs. −20.27 kcal/mol), means that metabolic engineers designing bacterial strains for aromatic compound degradation or biotransformation must specify the correct isomer for kinetic characterization and pathway flux optimization . Additionally, the BRENDA-curated ~40% activity reduction of 4-hydroxyphenylacetate 3-monooxygenase when 3-HPA replaces 4-HPA as substrate imposes a quantifiable penalty on downstream pathway throughput . Both datasets mandate isomer-specific procurement for reproducible biocatalytic and metabolic engineering workflows.

Gut Microbiome Metabolite Research — Ferroptosis, Aging, and Reproductive Biology

3-HPAA has been identified as a gut microbiota-derived metabolite that, upon administration to aged mice, rejuvenates spermatogenic function through upregulation of GPX4 (glutathione peroxidase 4) and consequent inhibition of ferroptosis . RNA sequencing, qRT-PCR, and Western blot analyses confirmed that 3-HPAA treatment restores GPX4 expression levels diminished during aging, and in vitro experiments using ferroptosis inducers and GPX4 siRNA knockdown validated the GPX4-mediated mechanism . Fecal microbiota transplantation from young to old mice elevated 3-HPAA levels and recapitulated the spermatogenesis improvement, positioning 3-HPAA as a key molecular mediator of the gut-testis axis . For reproductive biology and aging research programs investigating gut-metabolite-mediated effects on male fertility, 3-HPAA must be procured as the specific metabolite of interest; its regioisomers have not been demonstrated to upregulate GPX4 or suppress ferroptosis in this physiological context .

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